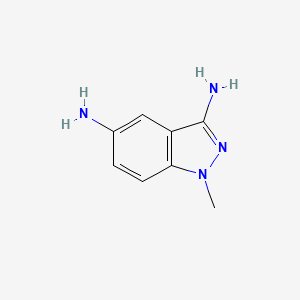
1-methyl-1H-Indazole-3,5-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methyl-1H-Indazole-3,5-diamine is a heterocyclic organic compound with a molecular formula of C8H10N4 It is a derivative of indazole, a bicyclic compound consisting of a benzene ring fused to a pyrazole ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-1H-indazole-3,5-diamine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-nitrobenzaldehyde with methylhydrazine to form the indazole ring, followed by reduction and amination to introduce the diamine functionality. The reaction conditions often require the use of catalysts such as palladium or nickel and may involve high temperatures and pressures to achieve the desired product.
Industrial Production Methods: Industrial production of this compound may utilize similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions: 1-Methyl-1H-indazole-3,5-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the indazole ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or nickel in the presence of hydrogen gas.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce various amine derivatives.
科学研究应用
1-Methyl-1H-indazole-3,5-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of dyes, pigments, and other functional materials.
作用机制
The mechanism of action of 1-methyl-1H-indazole-3,5-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
1H-Indazole: The parent compound without the methyl and diamine substitutions.
2-Methyl-1H-indazole: A similar compound with a methyl group at a different position.
1H-Indazole-3-carboxylic acid: Another derivative with a carboxylic acid group.
Uniqueness: 1-Methyl-1H-indazole-3,5-diamine is unique due to the presence of both a methyl group and diamine functionality, which confer distinct chemical and biological properties
生物活性
1-Methyl-1H-indazole-3,5-diamine is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, research findings, and comparative analysis with similar compounds.
This compound has the molecular formula C8H11N5 and features a unique substitution pattern that contributes to its distinct chemical and biological properties. The compound is derived from indazole, a bicyclic structure that consists of a fused benzene and pyrazole ring. This structural configuration is vital for its interaction with biological targets.
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets within cells. Research indicates that the compound may exhibit:
- Enzyme Inhibition : It can inhibit specific enzymes involved in critical biochemical pathways, potentially leading to therapeutic effects in diseases such as cancer.
- Receptor Binding : The compound may bind to receptors, modulating their activity and influencing cellular responses.
Anticancer Properties
Numerous studies have explored the anticancer potential of this compound. For example:
- Cell Line Studies : In vitro studies using various cancer cell lines have demonstrated that this compound can induce apoptosis (programmed cell death) and inhibit cell proliferation. The mechanism often involves the generation of reactive oxygen species (ROS), leading to oxidative stress within cancer cells .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A2780 (Ovarian) | 10 | Induction of apoptosis via ROS generation |
| HeLa (Cervical) | 15 | Inhibition of cell cycle progression |
| MCF7 (Breast) | 12 | Modulation of receptor signaling pathways |
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity against various bacterial strains. Studies indicate that it can disrupt bacterial cell membranes and inhibit growth through enzyme inhibition.
Case Studies
A notable case study involved the synthesis and evaluation of this compound derivatives. Researchers found that modifications in the indazole structure led to enhanced anticancer activity. For instance, derivatives with additional functional groups exhibited improved binding affinity to target proteins involved in cancer progression .
Comparative Analysis
When compared to similar compounds such as 1H-Indazole-3-amine and other indazole derivatives, this compound stands out due to its unique substitution pattern which enhances its biological activity:
| Compound | Anticancer Activity | Antimicrobial Activity | Unique Features |
|---|---|---|---|
| This compound | High | Moderate | Unique substitution pattern |
| 1H-Indazole-3-amine | Moderate | Low | Simpler structure |
| 2H-Indazole | Low | Moderate | Different ring structure |
属性
分子式 |
C8H10N4 |
|---|---|
分子量 |
162.19 g/mol |
IUPAC 名称 |
1-methylindazole-3,5-diamine |
InChI |
InChI=1S/C8H10N4/c1-12-7-3-2-5(9)4-6(7)8(10)11-12/h2-4H,9H2,1H3,(H2,10,11) |
InChI 键 |
OUYGQOUZOZDLIC-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=C(C=C(C=C2)N)C(=N1)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















